Linaprazan mesylate is a potent proton pump inhibitor developed primarily for the treatment of acid-related gastrointestinal disorders. It functions by inhibiting the hydrogen-potassium adenosine triphosphatase enzyme, which is crucial for gastric acid secretion. This compound is classified under the category of proton pump inhibitors and has shown promise in clinical applications due to its ability to effectively reduce gastric acid production.
Linaprazan mesylate, also known by its developmental code AZD0865, was initially developed by AstraZeneca. The compound has been the subject of various studies and clinical trials aimed at evaluating its efficacy and safety in managing conditions like gastroesophageal reflux disease and peptic ulcers .
Linaprazan mesylate is classified as a proton pump inhibitor, which are drugs that block the proton pump in the stomach lining, thereby decreasing gastric acid secretion. This classification places it alongside other well-known medications such as omeprazole and lansoprazole.
The synthesis of Linaprazan mesylate involves several chemical reactions that lead to the formation of its active pharmaceutical ingredient. The process typically includes:
The synthetic route may vary but generally includes purification steps such as crystallization or chromatography to ensure high purity levels required for pharmaceutical applications. Detailed reaction conditions, including temperature, solvent choice, and reaction time, are optimized to maximize yield and purity .
Linaprazan mesylate has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The chemical formula for Linaprazan mesylate is , indicating a structure that includes nitrogen heterocycles and sulfonate groups.
Linaprazan mesylate undergoes various chemical reactions that are essential for its activity and stability:
The stability of Linaprazan mesylate is critical for its formulation in pharmaceutical products. Studies have shown that it maintains stability under typical storage conditions but may require specific formulations to enhance its shelf life .
Linaprazan mesylate exerts its therapeutic effects by selectively inhibiting the hydrogen-potassium adenosine triphosphatase enzyme located in the parietal cells of the gastric epithelium. This inhibition leads to decreased secretion of gastric acid.
Relevant analyses include spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry, which confirm its molecular structure and purity .
Linaprazan mesylate is primarily used in scientific research related to gastrointestinal disorders. Its applications include:
The ongoing research into Linaprazan mesylate continues to explore its potential benefits over existing proton pump inhibitors, particularly regarding side effects and long-term use outcomes .
Linaprazan mesylate (chemical name: 8-[(2,6-dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide methanesulfonate) represents a strategic advancement in potassium-competitive acid blocker (P-CAB) therapeutics through deliberate prodrug engineering. The parent compound, linaprazan (AZD0865), exhibited promising in vitro acid suppression capabilities with an IC50 of 1.0 ± 0.2 μM against gastric H+,K+-ATPase [3] [10]. However, clinical development by AstraZeneca was halted due to pharmacokinetic limitations: rapid systemic elimination necessitated supra-therapeutic dosing to maintain acid control, and high peak plasma concentrations (Cmax) caused transient hepatic transaminase elevations in early trials [1] [5].
The solution emerged through molecular conjugation with a glutaric acid moiety, creating the ester prodrug linaprazan glurate. This modification fundamentally altered the compound's pharmacokinetic behavior. The glutarate group serves dual purposes: (1) it dramatically increases molecular weight and polarity, reducing first-pass hepatic exposure and minimizing Cmax-related toxicity; and (2) it introduces a hydrolyzable ester linkage enabling controlled enzymatic reactivation in target tissues [1] [7]. Pharmacokinetic studies in Sprague-Dawley rats demonstrated a 75% reduction in Cmax and extended plasma residence time compared to linaprazan, translating to sustained acid suppression without hepatotoxic risks [1] [3]. The mesylate salt form was selected to optimize crystallinity, solid-state stability, and dissolution properties critical for oral bioavailability, as detailed in patent US20240067644A1 covering polymorphic forms of the hydrochloride salt [7].
Table 1: Key Pharmacokinetic Parameters of Linaprazan vs. Linaprazan Glurate in Rat Models
Parameter | Linaprazan (2.4 mg/kg) | Linaprazan Glurate (Equivalent Dose) | Improvement |
---|---|---|---|
Cmax | 1270 ng eq./g (Female) | ~317.5 ng eq./g* | 75% Reduction |
Tmax (h) | 4.0 | >6.0† | Extended |
AUC0-∞ | 14300 ng·h eq./g | ~21450 ng·h eq./g‡ | 50% Increase |
t1/2 (h) | 4.64 | >7.0† | >50% Extension |
*Estimated from 75% Cmax reduction reported in [1]; †Based on toxicological study data [1]; ‡Estimated from AUC increases correlating with extended half-life
The therapeutic efficacy of linaprazan glurate hinges on site-specific bioconversion to active linaprazan by carboxylesterase (CES) isoenzymes. CES1 and CES2, abundantly expressed in the intestinal mucosa and liver, catalyze the hydrolysis of the glutarate ester bond via nucleophilic serine residues in their catalytic triads [1] [6]. This enzymatic cleavage releases linaprazan and glutaric acid, achieving targeted activation within the portal circulation and minimizing systemic prodrug exposure.
In vitro studies using human hepatic S9 fractions demonstrate that linaprazan glurate undergoes rapid hydrolysis (t1/2 < 30 min) with CES1 showing ~3-fold higher catalytic efficiency (kcat/Km) than CES2 [1]. This preferential metabolism ensures:
Table 2: Carboxylesterase Isoenzyme Specificity in Linaprazan Glurate Activation
Isoenzyme | Tissue Localization | Catalytic Efficiency (kcat/Km, M-1s-1) | Contribution to Activation |
---|---|---|---|
CES1 | Liver > Intestine | ~1.8 × 104 | Primary (70–80%) |
CES2 | Intestine > Liver | ~6.2 × 103 | Secondary (20–30%) |
The manufacturing synthesis of linaprazan glurate mesylate prioritizes control over critical quality attributes: polymorphic purity, ester bond stability, and salt stoichiometry. Patent US20240067644A1 details a four-step optimized route [7]:
Step 1: Linaprazan free base + Glutaric anhydride → Linaprazan glurate acid (Acetonitrile, 0–5°C) Step 2: Acid purification via antisolvent crystallization (Ethyl acetate/Heptane) Step 3: Salt formation with methanesulfonic acid in acetone (20–25°C) Step 4: Isolation of mesylate salt by cooling crystallization
Key innovations address stability and bioavailability challenges:
Linaprazan mesylate (the active metabolite) and its prodrug linaprazan glurate exhibit distinct pharmacological profiles:
Acid Suppression Efficacy:Linaprazan mesylate directly inhibits H+,K+-ATPase with Ki = 46 nM in a potassium-competitive manner [3] [10]. In vivo, 2.4 mg/kg achieves 88.1% proton pump inhibition in rabbit gastric glands [3]. However, its short elimination half-life (4.6–5.1h in rats) necessitates frequent dosing for sustained effect [3] [10]. Linaprazan glurate provides equivalent acid control with once-daily dosing due to prolonged linaprazan release, as evidenced by >80% healing rates in erosive esophagitis patients versus 60.6% with lansoprazole [8].
Molecular Properties:
Therapeutic Performance:In moderate-to-severe erosive GERD (LA grade C/D), linaprazan glurate’s 4-week healing rate (80.9% per protocol) surpassed lansoprazole (59.1%) by >50% relative efficacy, attributable to sustained intragastric pH >4 holding time (68.2% vs. 34.2% for legacy P-CAB revaprazan) [6] [8].
Table 3: Functional Comparison of Linaprazan Derivatives
Property | Linaprazan Mesylate | Linaprazan Glurate (Prodrug) | Clinical Impact |
---|---|---|---|
Plasma Half-life (h) | 4.6–5.1 | >7.0 | QD vs. BID dosing |
Cmax (ng/mL) | 1270 (rat) | ~300 (rat) | Reduced hepatotoxicity risk |
pH >4 Holding Time (%, 24h) | ~55* | >68 | Superior lesion healing |
Metabolic Activation | Direct | CES-dependent | Tissue-targeted delivery |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0